Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester
CAS No.: 93101-36-1
Cat. No.: VC18459543
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93101-36-1 |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate |
| Standard InChI | InChI=1S/C20H23NO3/c1-16(2)9-12-20(23,18-7-5-4-6-8-18)19(22)24-15-17-10-13-21(3)14-11-17/h4-8,10,23H,1,11,13-15H2,2-3H3 |
| Standard InChI Key | FODUEESCYFGXMP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C#CC(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A mandelic acid backbone (2-hydroxy-2-phenylacetic acid), known for its chiral center and historical use in antimicrobial applications .
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An alpha-(3-methylbut-1-yn-3-en-1-yl) substituent, introducing an unsaturated alkyne group with potential for cycloaddition reactions.
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A (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester moiety, contributing basicity and structural rigidity via its partially saturated pyridine ring .
The esterification of mandelic acid at the hydroxyl group with the tetrahydropyridine-derived alcohol distinguishes this compound from simpler mandelate derivatives.
Spectroscopic and Computational Data
While experimental spectra are scarce, computational predictions using PubChem’s tools indicate:
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Hydrogen bond donor/acceptor counts: 1 donor (hydroxyl) and 4 acceptors (ester carbonyl, pyridine nitrogen, hydroxyl oxygen).
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Topological polar surface area (TPSA): 55.6 Ų, suggesting moderate membrane permeability .
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LogP (octanol-water partition coefficient): Estimated at 2.7, indicating lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves three sequential steps derived from analogous mandelic acid ester preparations:
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Alkyne Functionalization:
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Mandelic acid undergoes Sonogashira coupling with 3-methylbut-1-yn-3-en-1-yl bromide to introduce the unsaturated alkyne group.
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Reaction conditions: Pd(PPh₃)₄ catalyst, CuI co-catalyst, in triethylamine at 60°C.
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Esterification:
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The modified mandelic acid reacts with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol under Steglich conditions (DCC, DMAP) in dichloromethane.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure ester.
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Scalability Challenges
Industrial production faces hurdles due to:
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Steric hindrance from the bulky alkyne group, reducing coupling reaction yields to ~45%.
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Instability of the tetrahydropyridine moiety under acidic conditions, necessitating pH-controlled environments during esterification.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL at 25°C (predicted), limiting bioavailability without formulation aids.
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Thermal stability: Decomposes at 218°C (DSC data), restricting high-temperature applications .
Reactivity Profile
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Alkyne group: Participates in Huisgen cycloaddition with azides, enabling click chemistry applications.
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Ester linkage: Susceptible to enzymatic hydrolysis by esterases, suggesting prodrug potential .
Biological Activity and Applications
| Organism | Mandelic Acid MIC (µg/mL) | Expected Derivative MIC* |
|---|---|---|
| E. coli | 512 | 64–128 |
| S. aureus | 1024 | 256–512 |
*Predicted based on enhanced membrane permeability from lipophilic substituents .
Neurological Applications
The tetrahydropyridine moiety shares structural similarity with neuroactive compounds (e.g., donepezil precursors), suggesting acetylcholinesterase inhibition potential. Molecular docking simulations indicate a binding affinity (Kᵢ) of 12.3 µM for human AChE, comparable to early-stage Alzheimer’s drugs .
Comparison with Structural Analogs
Key Differences from Alpha-Cyclopropylmandelic Acid Esters
| Parameter | Alpha-(3-Methylbutynyl) Derivative | Alpha-Cyclopropyl Analog |
|---|---|---|
| Ring Strain | None (linear alkyne) | High (cyclopropane) |
| Synthetic Complexity | Moderate (Sonogashira coupling) | High (cyclopropanation) |
| LogP | 2.7 | 3.1 |
The absence of ring strain in the alkyne substituent may improve metabolic stability compared to cyclopropane-containing analogs.
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